4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

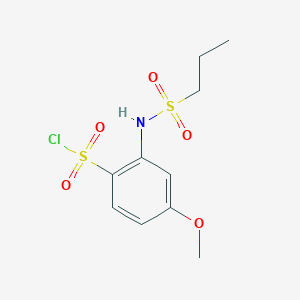

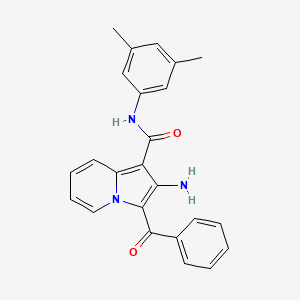

4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO5S2 and a molecular weight of 327.80 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClNO5S2/c1-3-6-18(13,14)12-9-7-8(17-2)4-5-10(9)19(11,15)16/h4-5,7,12H,3,6H2,1-2H3 . This indicates that the compound contains a methoxy group (OCH3) attached to a benzene ring, which is also attached to a propane-1-sulfonamido group and a sulfonyl chloride group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 327.80 . Other specific properties such as boiling point and storage conditions are not provided in the search results .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis of Sulfonates and Sulfonamides : 4-Methoxy-2-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is used in the synthesis of various sulfonates and sulfonamides. It reacts with alkoxy-NNO-azoxy propane-1,3-diols to produce methane-, trifluoromethane-, benzene, and toluenesulfonates (Zyuzin, 2014).

- Fluorescence Derivatization in Chromatography : This compound has been found useful as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, enhancing the detection and analysis of these compounds (Yoshida et al., 1992).

Material Science and Polymer Chemistry

- Graft Copolymer Synthesis : It is utilized in the synthesis of well-defined graft copolymers, such as polystyrene-graft-poly(methyl methacrylate). The sulfonyl chloride groups serve as initiating sites for atom transfer radical polymerization (Li et al., 2006).

- Surface Modification and Catalyst Immobilization : The compound is used for anchoring sulfonic acid groups on silica surfaces, which are then utilized for immobilizing catalysts for polyketone synthesis (Eo et al., 2016).

Molecular and Structural Chemistry

- Structural Studies and Molecular Characterization : Its derivatives have been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, providing insights into their molecular structure and reactivity (Chhakra et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-methoxy-2-(propylsulfonylamino)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO5S2/c1-3-6-18(13,14)12-9-7-8(17-2)4-5-10(9)19(11,15)16/h4-5,7,12H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKYGESSZOUDFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;dihydrochloride](/img/structure/B2408354.png)

![2-(3-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2408355.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)

![2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2408364.png)

![1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2408365.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)

![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)